molecular formula C21H29ClN2O4 B5055770 1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine

1-acetyl-4-(4-chloro-2-{[4-(methoxymethyl)-1-piperidinyl]carbonyl}phenoxy)piperidine

Cat. No. B5055770
M. Wt: 408.9 g/mol
InChI Key: RECOCNUMXBSEMC-UHFFFAOYSA-N
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Description

The compound you mentioned is a complex organic molecule. It contains several functional groups including an acetyl group, a piperidine ring, a methoxymethyl group, and a phenoxy group. The presence of these functional groups suggests that this compound may have interesting chemical properties and could potentially be involved in a variety of chemical reactions .


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, each introducing a different functional group. For example, the piperidine ring might be formed through a cyclization reaction, while the acetyl group could be introduced through a Friedel-Crafts acylation . The exact synthetic route would depend on the desired final product and the available starting materials .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the piperidine ring, a six-membered ring containing one nitrogen atom, would be a key feature of the structure. The other functional groups (acetyl, methoxymethyl, and phenoxy) would be attached to this ring .


Chemical Reactions Analysis

This compound could potentially undergo a variety of chemical reactions, depending on the conditions. For example, the acetyl group could be removed through hydrolysis, or the piperidine ring could undergo substitution reactions at the benzylic position .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the polar acetyl group and the nonpolar piperidine ring could give the compound both polar and nonpolar characteristics .

Mechanism of Action

The mechanism of action of this compound would depend on its intended use. For example, if it were a drug, its mechanism of action might involve binding to a specific protein in the body. Without more specific information, it’s difficult to predict the exact mechanism of action .

Future Directions

The future directions for research on this compound would depend on its properties and potential applications. For example, if it showed promise as a drug, future research might focus on optimizing its synthesis, studying its mechanism of action, and testing its efficacy and safety in clinical trials .

properties

IUPAC Name

1-[4-[4-chloro-2-[4-(methoxymethyl)piperidine-1-carbonyl]phenoxy]piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H29ClN2O4/c1-15(25)23-11-7-18(8-12-23)28-20-4-3-17(22)13-19(20)21(26)24-9-5-16(6-10-24)14-27-2/h3-4,13,16,18H,5-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RECOCNUMXBSEMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCC(CC1)OC2=C(C=C(C=C2)Cl)C(=O)N3CCC(CC3)COC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H29ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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